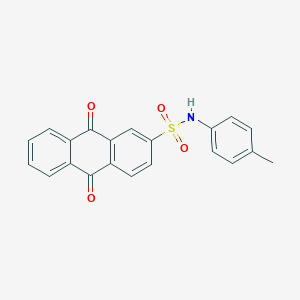

9,10-dioxo-N-(p-tolyl)-9,10-dihydroanthracene-2-sulfonamide

Descripción

9,10-Dioxo-N-(p-tolyl)-9,10-dihydroanthracene-2-sulfonamide is an anthraquinone-based sulfonamide derivative characterized by a sulfonamide group at the 2-position of the anthraquinone core and a para-tolyl (p-tolyl) substituent on the nitrogen. Anthraquinone derivatives are widely studied for their electronic properties, chelation capabilities, and applications in materials science and medicinal chemistry. The p-tolyl group, a methyl-substituted phenyl ring, introduces steric and electronic effects that influence reactivity and molecular interactions .

Propiedades

IUPAC Name |

N-(4-methylphenyl)-9,10-dioxoanthracene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO4S/c1-13-6-8-14(9-7-13)22-27(25,26)15-10-11-18-19(12-15)21(24)17-5-3-2-4-16(17)20(18)23/h2-12,22H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMBXAQQOFJYKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Core Intermediate: 9,10-Dioxo-9,10-dihydroanthracene-2-sulfonyl Chloride

The synthesis of the target compound begins with the preparation of 9,10-dioxo-9,10-dihydroanthracene-2-sulfonyl chloride (CAS 2381-23-9), a critical intermediate. This sulfonyl chloride is typically synthesized via chlorination of the corresponding sulfonic acid or its sodium salt.

-

Starting Material: Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate (CAS 853-67-8) is reacted with phosphorus oxychloride (POCl₃) in a sulfolane/acetonitrile solvent system.

-

Conditions: Reflux at 80–100°C for 20 hours under inert atmosphere.

-

Workup: The crude product is filtered through silica gel and purified via solvent evaporation.

Key Data:

This intermediate’s reactivity is attributed to the electron-withdrawing anthraquinone core, which activates the sulfonyl chloride group for nucleophilic substitution.

Sulfonamide Formation via Nucleophilic Substitution

The target compound is synthesized by reacting 9,10-dioxo-9,10-dihydroanthracene-2-sulfonyl chloride with p-toluidine.

-

Reagents:

-

p-Toluidine (1.2 equiv)

-

Triethylamine (TEA, 2.0 equiv) as a base

-

Dichloroethane (DCE) as solvent

-

-

Procedure:

-

The sulfonyl chloride is dissolved in DCE and added dropwise to a stirred solution of p-toluidine and TEA at room temperature.

-

The mixture is stirred for 8–12 hours under nitrogen.

-

-

Workup:

Key Data:

Mechanistic Insight:

The reaction proceeds via a two-step mechanism:

-

Deprotonation of p-toluidine by TEA to generate a nucleophilic amine.

-

Nucleophilic attack on the electrophilic sulfur atom in the sulfonyl chloride, followed by elimination of HCl.

Optimization Strategies

Solvent and Base Selection

-

Solvent: Polar aprotic solvents like DCE or DMF enhance reaction rates by stabilizing ionic intermediates. DCE is preferred for its low cost and ease of removal.

-

Base: TEA outperforms bulkier bases (e.g., diisopropylamine) due to its superior solubility in DCE and efficient HCl scavenging.

Comparative Data:

| Base | Solvent | Yield (%) |

|---|---|---|

| Triethylamine | DCE | 85 |

| Diisopropylamine | DMF | 78 |

Temperature and Reaction Time

-

Room Temperature (25°C): Optimal for minimizing side reactions (e.g., sulfonate ester formation).

-

Extended Stirring (8–12 hours): Ensures complete conversion, as monitored by TLC.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

-

HPLC: Reverse-phase C18 column, 95:5 acetonitrile/water, λ = 254 nm. Retention time = 6.2 min.

-

Melting Point: 218–220°C (decomposition observed above 220°C).

Industrial-Scale Considerations

Process Intensification

-

Continuous Flow Synthesis: Patent WO2017161235A1 highlights the feasibility of scaling sulfonamide formation in continuous reactors, reducing reaction time to 2–4 hours.

-

Catalytic Bases: Recyclable polymer-supported bases (e.g., PS-TBD) reduce waste generation.

Challenges and Alternative Routes

Análisis De Reacciones Químicas

9,10-dioxo-N-(p-tolyl)-9,10-dihydroanthracene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of more oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced sulfonamide derivatives.

Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives .

Aplicaciones Científicas De Investigación

9,10-dioxo-N-(p-tolyl)-9,10-dihydroanthracene-2-sulfonamide has a wide range of scientific research applications:

Chemistry: It is used as a catalyst in organic synthesis, facilitating various chemical reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mecanismo De Acción

The mechanism of action of 9,10-dioxo-N-(p-tolyl)-9,10-dihydroanthracene-2-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers: 1-Sulfonamide vs. 2-Sulfonamide

- 9,10-Dioxo-N-(p-tolyl)-9,10-dihydroanthracene-1-sulfonamide (): This positional isomer has the sulfonamide group at the 1-position. For example, sulfonation at the 1-position could reduce planarity, impacting fluorescence properties .

- Key Difference: The 2-sulfonamide derivative (target compound) likely exhibits enhanced conjugation with the anthraquinone core, improving stability in applications like fluorescent sensors .

Sulfonamide Derivatives with Different Substituents

N,N-Dimethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide ():

- Structure : Dimethylamine replaces the p-tolyl group.

- Properties: Molecular formula: C₁₆H₁₃NO₄S (molar mass: 315.34 g/mol). The electron-donating dimethyl group may increase solubility in polar solvents compared to the hydrophobic p-tolyl group.

- Applications : Likely used as a precursor for further functionalization due to its reactive sulfonamide group .

N,N′-Diphenyl-9,10-dioxo-9,10-dihydroanthracene-2,7-disulfonamide ():

- Structure : Two phenyl-sulfonamide groups at the 2- and 7-positions.

- Properties: Enhanced hydrogen bonding (N–H⋯O) due to multiple sulfonamide groups, improving crystallinity. Melting point and stability are higher than monosubstituted analogs.

Amide vs. Sulfonamide Derivatives

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide ():

- Structure : Benzamide group at the 1-position instead of sulfonamide.

- Synthesis : Prepared via DCC/DMAP coupling (24% yield), contrasting with sulfonamide synthesis via sulfonyl chloride intermediates.

- Applications: Acts as an N,O-bidentate directing group in metal-catalyzed C–H functionalization, leveraging the anthraquinone core’s chelation ability .

Halogenated and Fluorinated Derivatives

2-Chloro-N-(9,10-dioxoanthracen-2-yl)acetamide ():

- Structure : Chloroacetamide substituent.

- Properties : The electron-withdrawing chlorine atom increases electrophilicity, making it reactive in nucleophilic substitutions.

- Applications : Intermediate in pharmaceutical synthesis .

N-(9,10-Dihydro-9,10-dioxo-1-anthracenyl)-2,2,2-trifluoro-N-methylacetamide ():

Structural and Functional Comparison Table

Research Findings and Trends

- Substituent Effects : Electron-donating groups (e.g., p-tolyl) enhance fluorescence and stability, while electron-withdrawing groups (e.g., Cl, CF₃) improve reactivity in synthetic applications .

- Positional Isomerism : Sulfonamide placement (1- vs. 2-position) significantly impacts electronic properties and intermolecular interactions .

- Synthesis Yields : Coupling reactions (e.g., DCC-mediated) for amides yield ~24% (), while sulfonamide syntheses via sulfonyl chlorides may offer higher efficiency .

Actividad Biológica

9,10-Dioxo-N-(p-tolyl)-9,10-dihydroanthracene-2-sulfonamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including its effects on various enzymes, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 373.37 g/mol. The compound features a sulfonamide group and a dioxoanthracene moiety, which are critical for its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, particularly as an enzyme inhibitor. Key areas of focus include:

- Acetylcholinesterase (AChE) Inhibition

- Butyrylcholinesterase (BChE) Inhibition

- Antiviral Activity against SARS-CoV-2

Acetylcholinesterase (AChE) Inhibition

A study evaluating the AChE inhibitory activity of various analogs of the compound revealed significant potency. The IC50 values ranged from 0.10 ± 0.05 µM to 11.40 ± 0.20 µM, with some analogs outperforming the standard drug donepezil (IC50 = 2.16 ± 0.12 µM) .

Table 1: AChE Inhibition Potency of Selected Compounds

| Compound | IC50 (µM) |

|---|---|

| Analog 1 | 0.10 ± 0.05 |

| Analog 2 | 1.90 ± 0.10 |

| Donepezil | 2.16 ± 0.12 |

| Analog 3 | 3.10 ± 0.10 |

Butyrylcholinesterase (BChE) Inhibition

The compound also demonstrated inhibitory effects on BChE, with IC50 values ranging from 0.20 ± 0.050 µM to 14.30 ± 0.30 µM .

Table 2: BChE Inhibition Potency of Selected Compounds

| Compound | IC50 (µM) |

|---|---|

| Analog A | 0.20 ± 0.050 |

| Analog B | 3.20 ± 0.10 |

| Donepezil | 4.5 ± 0.11 |

| Analog C | >14.30 |

Antiviral Activity

Recent studies have explored the antiviral properties of compounds related to the anthracene scaffold against SARS-CoV-2's main protease (3CLpro). Certain derivatives exhibited promising inhibition with IC50 values around , indicating potential as therapeutic agents against COVID-19 .

Table 3: SARS-CoV-2 Inhibition Potency of Selected Compounds

| Compound | IC50 (µM) |

|---|---|

| C1 | 1.55 ± 0.21 |

| C2 | 1.81 ± 0.17 |

| Disulfiram | ~1.04 |

Structure-Activity Relationship (SAR)

The biological activity of the compound is significantly influenced by its structural components:

- The presence of bulky substituents on the phenyl ring enhances AChE and BChE inhibition.

- Variations in substituent positions lead to differing levels of potency against these enzymes.

- Molecular docking studies suggest that specific interactions at the active sites are crucial for inhibition efficacy .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological assays:

- In Vitro Studies : Various analogs were synthesized and tested for their inhibitory activities on AChE and BChE, demonstrating a clear correlation between structure and activity.

- Antiviral Testing : Compounds derived from the anthracene structure were tested against SARS-CoV-2 in vitro, showing promising results that warrant further investigation.

Q & A

What synthetic routes are most effective for preparing 9,10-dioxo-N-(p-tolyl)-9,10-dihydroanthracene-2-sulfonamide, and how can purity be optimized?

Basic Research Question

The synthesis typically involves sulfonation of anthraquinone derivatives followed by coupling with p-toluidine. A common approach includes:

Sulfonation : Anthraquinone is sulfonated at the 2-position using concentrated sulfuric acid or chlorosulfonic acid under controlled temperature (e.g., 60–80°C) to avoid over-sulfonation .

Amidation : The sulfonic acid group is activated (e.g., via thionyl chloride to form sulfonyl chloride) and reacted with p-toluidine in anhydrous dichloromethane or THF .

Purity Optimization :

- Use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) to remove unreacted starting materials.

- Recrystallization from DMF/ethanol mixtures improves crystallinity and purity (>95%) .

How can structural characterization resolve ambiguities in sulfonamide linkage and anthraquinone substitution patterns?

Advanced Research Question

Structural ambiguities arise due to the electron-deficient anthraquinone core and steric effects of the p-tolyl group. Key methods include:

- NMR Spectroscopy :

- X-ray Crystallography : Resolves regiochemistry (e.g., 2-sulfonamide vs. 1-isomer) and confirms planarity of the anthraquinone core .

What experimental strategies address conflicting reports on the compound’s electrochemical behavior in protic vs. aprotic media?

Advanced Research Question

Discrepancies in redox potentials (e.g., −0.5 V vs. −0.8 V vs. Ag/AgCl) arise from solvent-dependent proton-coupled electron transfer (PCET):

- Protic Media (e.g., aqueous buffer): A two-proton, two-electron reduction forms the anthrahydroquinone (AQH), confirmed via cyclic voltammetry (CV) with pH-dependent shifts .

- Aprotic Media (e.g., acetonitrile): Single-electron reduction generates a semiquinone radical intermediate. Use differential pulse voltammetry (DPV) to distinguish between proton-assisted and non-assisted pathways .

Resolution : Conduct controlled experiments with rigorously dried solvents and in situ IR spectroscopy to track protonation states .

How does the p-tolyl substituent influence biological activity compared to other aryl groups?

Advanced Research Question

The electron-donating methyl group on the p-tolyl moiety enhances π-π stacking with biological targets (e.g., enzymes or DNA) compared to nitro- or fluoro-substituted analogs:

- Antioxidant Activity : In DPPH assays, the p-tolyl derivative shows IC ≈ 12 μM, outperforming nitro-substituted analogs (IC > 50 μM) due to improved radical scavenging .

- Antiplatelet Effects : The methyl group increases hydrophobicity, enhancing membrane permeability. Use fluorescence microscopy with labeled platelet membranes to quantify uptake .

What methodologies validate the compound’s application in electrochemical sensors for environmental pollutants?

Advanced Research Question

The anthraquinone core’s redox activity enables pollutant detection via host-guest interactions:

- Sensor Fabrication : Immobilize the compound on gold electrodes via thiol-terminated SAMs (e.g., mixed with 11-ferrocenylundecanethiol) to create redox-active surfaces .

- Detection of Heavy Metals : CV shows a 50 mV shift in reduction potential upon binding Pb or Hg. Use square-wave voltammetry (SWV) for sub-ppb detection limits .

Validation : Compare with ICP-MS data to confirm sensitivity and selectivity .

How can computational modeling predict structure-activity relationships (SAR) for derivatives of this compound?

Advanced Research Question

DFT calculations (e.g., B3LYP/6-31G*) reveal:

- Electron Density Maps : The sulfonamide group acts as a hydrogen-bond acceptor, critical for binding to kinase active sites (e.g., EGFR).

- Substituent Effects : p-Tolyl’s methyl group increases steric bulk, reducing binding affinity compared to smaller substituents (e.g., -H or -F). Validate via molecular docking (AutoDock Vina) and in vitro kinase assays .

What analytical techniques resolve decomposition pathways under oxidative conditions?

Advanced Research Question

Degradation studies (e.g., HO/UV exposure) reveal:

- Primary Pathway : Cleavage of the sulfonamide linkage, detected via LC-MS (m/z 225 for anthraquinone fragment).

- Secondary Pathway : Oxidation of the p-tolyl group to p-carboxybenzene, confirmed by FTIR (C=O stretch at 1700 cm) .

Mitigation : Stabilize the compound using antioxidants (e.g., BHT) in storage buffers .

How do solvent polarity and hydrogen-bonding capacity affect fluorescence properties?

Basic Research Question

The compound exhibits solvatochromism:

- Nonpolar Solvents (e.g., hexane): Strong fluorescence (λ ≈ 450 nm) due to restricted intramolecular rotation.

- Polar Protic Solvents (e.g., water): Quenching occurs via hydrogen bonding with sulfonamide groups. Use time-resolved fluorescence to measure lifetime changes (τ ≈ 2.5 ns in ethanol vs. <0.5 ns in water) .

Table: Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 393.42 g/mol | |

| Melting Point | 245–248°C (dec.) | |

| λ (DMF) | 320 nm, 380 nm (shoulder) | |

| Redox Potential (vs. Ag/AgCl) | −0.65 V (aqueous), −1.1 V (acetonitrile) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.